Calamenene

Description

Calamenene has been reported in Camellia sinensis, Calypogeia muelleriana, and other organisms with data available.

from the New Zealand Liverwort Lepidolaena hodgsoniae; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

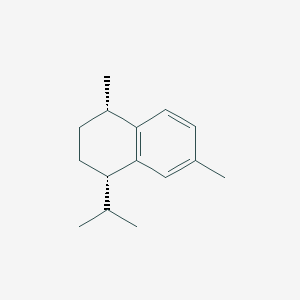

(1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTJIOWQJWHTJJ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880702, DTXSID501042907 | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Cadina-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-77-2, 72937-55-4 | |

| Record name | Calamenene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dimethyl-4-isopropyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calamenene, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072937554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Cadina-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALAMENENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8O22WBF8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALAMENENE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C6W67N6XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Calamenene: A Technical Guide for Researchers

Introduction

Calamenene is a bicyclic sesquiterpenoid hydrocarbon of the cadinane class, characterized by its aromatic nature. It exists as several isomers, with cis- and trans-calamenene being commonly reported. This volatile organic compound is a constituent of the essential oils of numerous plant species and has garnered significant interest within the scientific community for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and identification, and a logical representation of its primary natural origins.

Natural Sources and Quantitative Distribution

This compound is predominantly found in the essential oils of higher plants. Its distribution is widespread across various plant families, with notable concentrations in species belonging to the Cupressaceae, Lamiaceae, and Euphorbiaceae families. The concentration of this compound and its derivatives can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part utilized for extraction.

A summary of the quantitative occurrence of this compound and its derivatives in several plant species is presented in Table 1.

| Plant Species | Family | Plant Part | Compound | Concentration (%) | Reference(s) |

| Cupressus bakeri | Cupressaceae | Foliage | cis-Calamenene | 2.1 - 9.1 | [1] |

| Cupressus sempervirens | Cupressaceae | Not Specified | cis-Calamenene | 3.6 | |

| Croton cajucara | Euphorbiaceae | Leaves | 7-Hydroxythis compound | 28.4 - 37.5 | [1] |

| Croton cajucara | Euphorbiaceae | Bark | This compound (isomer not specified) | Not specified, but present | [2][3] |

| Pelargonium graveolens | Geraniaceae | Not Specified | trans-Calamenene | 13.2 | |

| Ocotea quixos | Lauraceae | Essential Oil | cis-Calamenene | trace - 0.1 | [1] |

| Plectranthus harbatus | Lamiaceae | Essential Oil | This compound hydrate | 0.8 - 7.5 | |

| Plectranthus harbatus | Lamiaceae | Essential Oil | Hydroxythis compound | 2.3 - 7.3 |

Table 1: Quantitative Distribution of this compound and its Derivatives in Various Plant Species. This table summarizes the reported concentrations of this compound and its related compounds in the essential oils of different plant species. The percentages represent the relative abundance of the compound in the analyzed essential oil.

Experimental Protocols

The isolation and identification of this compound from its natural sources typically involve two primary stages: extraction of the essential oil from the plant matrix and subsequent chromatographic and spectrometric analysis for qualitative and quantitative determination.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common and established method for extracting volatile compounds from plant materials.[4] The following is a generalized protocol that can be adapted for various plant tissues.

Materials and Apparatus:

-

Fresh or dried plant material (e.g., leaves, bark, flowers)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (appropriately sized for the plant material)

-

Condenser

-

Collection vial

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation: The plant material should be appropriately prepared to maximize the surface area for efficient oil extraction. For leaves and flowers, gentle chopping or tearing is sufficient. For barks and woods, grinding into a coarse powder is recommended.

-

Apparatus Setup: Assemble the Clevenger-type apparatus with the round-bottom flask seated in the heating mantle.

-

Charging the Flask: Place the prepared plant material into the round-bottom flask. Add a sufficient volume of distilled water to fully immerse the plant material. The typical ratio of plant material to water can range from 1:5 to 1:10 (w/v), depending on the plant material.[2]

-

Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam generated will pass through the plant material, carrying the volatile essential oils with it.

-

Condensation and Collection: The steam and essential oil vapor mixture will travel into the condenser, where it will be cooled and condensed back into a liquid. The condensate will collect in the graduated collection tube of the Clevenger apparatus.

-

Separation: As the essential oil is typically immiscible with water and has a different density, it will form a distinct layer on top of or below the aqueous layer (hydrosol).

-

Duration: The hydrodistillation process is typically carried out for a period of 3 to 5 hours to ensure complete extraction of the essential oils.[1]

-

Oil Recovery: Carefully collect the separated essential oil from the collection tube.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[5][6]

Materials and Apparatus:

-

Extracted essential oil sample

-

High-purity solvent (e.g., hexane or acetone) for dilution

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

-

Helium or Hydrogen as carrier gas

-

Microsyringe for sample injection

-

NIST Mass Spectral Library for compound identification

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil in the chosen solvent. A typical dilution would be 1 µL of essential oil in 1 mL of solvent.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250-280°C. Use a split injection mode with a split ratio of 1:25 to 1:50 to avoid column overloading.[7]

-

Oven Temperature Program: A typical temperature program for sesquiterpene analysis starts at a lower temperature and gradually increases to elute the compounds based on their boiling points. An example program is:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp rate: 3°C/minute to 240°C.[7]

-

Final temperature: 240°C, hold for 5 minutes.

-

-

Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Ion source temperature: 220-230°C.

-

Mass scan range: m/z 40-500.

-

-

-

Sample Injection: Inject 1 µL of the diluted essential oil sample into the GC-MS.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Compound Identification:

-

Identify the peak corresponding to this compound by comparing its mass spectrum with the spectra in the NIST library.

-

Confirm the identification by comparing the calculated Linear Retention Index (LRI) with literature values.

-

-

Quantification:

-

The relative percentage of this compound in the essential oil is calculated based on the peak area of this compound relative to the total peak area of all identified compounds in the chromatogram (Area % method).

-

For absolute quantification, a calibration curve should be prepared using a certified standard of this compound.

-

Logical Relationship of this compound's Natural Sources

The following diagram illustrates the hierarchical relationship of the primary natural sources of this compound, starting from the plant kingdom and narrowing down to the specific genera known to be rich in this compound.

Figure 1: Hierarchical classification of the primary plant sources of this compound.

Signaling Pathways and Biological Activities

While this compound has been reported to exhibit anti-inflammatory and antioxidant activities, specific studies detailing its interaction with and modulation of cellular signaling pathways, such as the NF-κB or MAPK pathways, are not extensively available in the current scientific literature. Molecular docking studies targeting specific inflammatory proteins like COX-2 and TNF-alpha with a broad range of natural compounds have been conducted, but specific investigations focusing on this compound are limited.[8] Therefore, a definitive diagram of a signaling pathway directly modulated by this compound cannot be constructed based on the currently available evidence. Future research is warranted to elucidate the precise molecular mechanisms underlying the observed biological effects of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. redalyc.org [redalyc.org]

- 4. web.ist.utl.pt [web.ist.utl.pt]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. scitepress.org [scitepress.org]

- 8. Molecular docking analysis of natural compounds as TNF-α inhibitors for Crohn's disease management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Calamenene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calamenene is a bicyclic sesquiterpene belonging to the cadinane class of natural products. It is characterized by a tetrahydronaphthalene core structure and is found in the essential oils of various plants. The stereochemical complexity of this compound gives rise to several isomers, each with potentially unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the different isomers of this compound, their distinguishing characteristics, methods for their synthesis and isolation, and their known biological activities, with a focus on data relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Isomers of this compound

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers. These are grouped into two diastereomeric pairs: cis-calamenene and trans-calamenene. Within each pair, there are two enantiomers.

The primary isomers of this compound are:

-

(+)-cis-Calamenene and (-)-cis-Calamenene

-

(+)-trans-Calamenene and (-)-trans-Calamenene

The absolute configurations of these isomers are designated using the Cahn-Ingold-Prelog (CIP) system. For instance, naturally occurring (-)-calamenene has been identified as the (7S, 10R) isomer.[1] The CAS numbers for some of the common isomers are provided in the table below.

Physicochemical Properties

The physicochemical properties of this compound isomers are crucial for their identification, separation, and understanding their behavior in biological systems. While data for all individual isomers is not exhaustively available in the literature, the following tables summarize the known quantitative properties.

Table 1: General Physicochemical Properties of this compound Isomers

| Property | Value |

| Molecular Formula | C₁₅H₂₂ |

| Molecular Weight | 202.33 g/mol |

Table 2: Specific Properties of this compound Isomers

| Isomer | CAS Number | Specific Gravity | Refractive Index | Boiling Point (°C) | Specific Rotation ([(\alpha)]D) |

| cis-Calamenene (unspecified enantiomer) | 72937-55-4 | Data not available | Data not available | Data not available | Data not available |

| (+)-cis-Calamenene | 22339-23-7 | Data not available | Data not available | Data not available | Data not available |

| (-)-cis-Calamenene | 483-77-2 | Data not available | Data not available | Data not available | Data not available |

| trans-Calamenene (unspecified enantiomer) | 73209-42-4 | 0.9224 @ 20°C | 1.50572 @ 20°C | 127-130 | Data not available |

| (+)-trans-Calamenene | Data not available | Data not available | Data not available | Data not available | Data not available |

| (-)-trans-Calamenene | Data not available | Data not available | Data not available | Data not available | -73° (c 0.88, CHCl₃)[1] |

Note: Some of the listed CAS numbers may refer to mixtures of enantiomers.

Experimental Protocols

Synthesis of (-)-(7S,10R)-Calamenene

A reported total synthesis of (-)-(7S,10R)-calamenene utilizes a ring-closing metathesis (RCM) reaction.[1] The general workflow for this synthesis is outlined below.

Diagram 1: Synthetic Workflow for (-)-(7S,10R)-Calamenene

Caption: Synthetic pathway for (-)-(7S,10R)-Calamenene.

Methodology:

-

Allylation of l-Menthone: l-Menthone is allylated to introduce an allyl group at the 2-position, forming 2-allylmenthone.

-

Grignard Reaction: The resulting ketone undergoes a Grignard reaction with a suitable reagent to yield a diene alcohol.

-

Ring-Closing Metathesis (RCM): The diene alcohol is treated with a Grubbs' catalyst to facilitate the ring-closing metathesis, forming the core bicyclic structure.

-

Dehydration: The alcohol is then dehydrated to introduce the aromatic ring, yielding (-)-(7S,10R)-calamenene.[1]

-

Purification: The final product is purified using silica gel column chromatography.[1]

Isolation and Separation of this compound Isomers

This compound isomers are typically isolated from essential oils of plants. The separation of the different isomers, particularly the cis and trans diastereomers, is often achieved through chromatographic techniques.

Diagram 2: General Workflow for Isolation and Separation of this compound Isomers

Caption: Isolation and separation of this compound isomers.

Methodology:

-

Extraction of Essential Oil: The essential oil is extracted from the plant material, typically through hydrodistillation.

-

Fractionation by Column Chromatography: The crude essential oil is subjected to column chromatography on silica gel. A non-polar eluent system, such as a hexane-ethyl acetate gradient, is commonly used.

-

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity and separation of enantiomers, preparative HPLC with a suitable chiral stationary phase can be employed.

Biological Activities and Signaling Pathways

While research on the specific biological activities of individual this compound isomers is ongoing, several studies have highlighted the potential of this compound-containing extracts and derivatives in various therapeutic areas.

Antimicrobial and Antifungal Activity

Essential oils rich in 7-hydroxythis compound, a derivative of this compound, have demonstrated significant antimicrobial activity against a range of pathogenic microorganisms.[2] These include methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and the fungi Mucor circinelloides and Rhizopus oryzae.[2] The proposed mechanism for the antimicrobial action of terpenoids, in general, involves the disruption of the bacterial cell membrane due to their lipophilic nature.

Antioxidant Activity

The same 7-hydroxythis compound-rich essential oils have also shown potent antioxidant activity.[2] This suggests that the this compound scaffold, particularly when hydroxylated, can act as a free radical scavenger.

Cytotoxic Activity

A novel sesquiterpene, (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester, isolated from the medicinal plant Dryopteris fragrans, has been shown to significantly inhibit the proliferation of several human cancer cell lines, including A549 (lung), MCF7 (breast), HepG2 (liver), HeLa (cervical), and PC-3 (prostate).[2]

Table 3: In Vitro Cytotoxicity of a this compound Derivative

| Cell Line | IC₅₀ (µM) |

| A549 | Data not available |

| MCF7 | Data not available |

| HepG2 | Data not available |

| HeLa | Data not available |

| PC-3 | Data not available |

Note: Specific IC₅₀ values were not provided in the abstract, but significant inhibition was observed at concentrations below 10 µM.[2]

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound isomers is currently limited. However, based on the activities of structurally related terpenes, some potential mechanisms can be inferred. For instance, α-pinene, a monoterpene with a similar bicyclic structure, has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammation. This suggests that this compound isomers could potentially exert anti-inflammatory effects through a similar mechanism.

Diagram 3: Postulated Anti-inflammatory Mechanism via NF-κB Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion

The various isomers of this compound represent a promising area for further research and development in the fields of medicinal chemistry and pharmacology. The available data, although incomplete, suggest that these compounds and their derivatives possess a range of interesting biological activities, including antimicrobial, antioxidant, and cytotoxic effects. A deeper understanding of the structure-activity relationships among the different isomers is crucial for unlocking their full therapeutic potential. Future research should focus on the stereoselective synthesis and isolation of all this compound isomers to enable a comprehensive evaluation of their individual biological profiles and to elucidate their mechanisms of action at the molecular level. This will pave the way for the potential development of novel therapeutic agents based on the this compound scaffold.

References

An In-depth Technical Guide to cis-Calamenene: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-Calamenene, a naturally occurring bicyclic sesquiterpenoid, has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of cis-calamenene, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its potential mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Cis-Calamenene is a sesquiterpenoid characterized by a tetrahydronaphthalene core structure. Its chemical and physical properties are summarized in the tables below.

General and Structural Information

| Property | Value | Citation |

| IUPAC Name | (1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene | |

| Molecular Formula | C₁₅H₂₂ | |

| Molecular Weight | 202.34 g/mol | |

| CAS Number | 72937-55-4 | |

| Canonical SMILES | C[C@H]1CC--INVALID-LINK--C(C)C | |

| InChI Key | PGTJIOWQJWHTJJ-STQMWFEESA-N |

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 285-286 °C at 760 mmHg | Computed |

| Melting Point | Not available | |

| Density | Not available | |

| logP (Octanol/Water) | 5.1 | Computed |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of cis-calamenene.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in cis-calamenene.

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1 | 139.7 |

| C-2 | 128.5 |

| C-3 | 126.3 |

| ... | ... |

Note: Complete assignment of all carbon signals requires further experimental data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of cis-calamenene results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 202. Key fragment ions arise from the cleavage of the alkyl substituents and the tetrahydronaphthalene ring. Common fragments include ions at m/z 159, 132, 131, 145, and 119.[2]

Experimental Protocols

Synthesis of (-)-(7S,10R)-Calamenene

A reported synthesis of a stereoisomer of calamenene involves a ring-closing metathesis reaction starting from l-menthone.[3]

Procedure:

-

To a stirred solution of the diene precursor (1.4 mmol) in degassed CH₂Cl₂ (125 mL), a solution of Grubbs' catalyst (5 mol%) in CH₂Cl₂ (15 mL) is added under an argon atmosphere at room temperature.

-

The mixture is stirred overnight at room temperature.

-

The septum is removed, and the mixture is stirred for an additional 30 minutes before the solvent is removed under reduced pressure.

-

The resulting intermediate is then dehydrated using POCl₃ in pyridine. A solution of the alcohol intermediate (0.45 mmol) in pyridine (5 mL) is treated with POCl₃ (2.0 eq.) at room temperature overnight.

-

Water is added, and the mixture is extracted with ether.

-

The organic layer is washed with 1M HCl and brine, dried over MgSO₄, and concentrated.

-

The crude product is purified by silica gel column chromatography (hexane-EtOAc) to yield (-)-calamenene.[3]

Antimicrobial Activity Assay (Microdilution Method)

The antimicrobial activity of cis-calamenene can be determined using the broth microdilution method.[4][5][6][7]

Procedure:

-

A stock solution of cis-calamenene is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the compound are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microbial suspensions are prepared and standardized to a specific concentration (e.g., 10⁵ CFU/mL).

-

The standardized microbial suspension is added to each well of the microtiter plate.

-

Positive (microorganism and medium), negative (medium only), and drug control (e.g., standard antibiotic or antifungal) wells are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth. Microbial growth can be assessed visually or by using a growth indicator like 2,3,5-triphenyltetrazolium chloride (TTC).[4]

Biological Activities and Signaling Pathways

Cis-Calamenene has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

Cis-Calamenene exhibits broad-spectrum antimicrobial activity. The primary mechanism of action is believed to be the disruption of the microbial cell membrane's integrity, leading to leakage of intracellular components and ultimately cell death.

Anti-inflammatory Activity (Putative Mechanism)

While direct studies on the anti-inflammatory signaling pathway of cis-calamenene are limited, many sesquiterpenoids exert their effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that cis-calamenene inhibits the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[8][9][10][11][12]

Antioxidant Activity (Putative Mechanism)

The antioxidant properties of many natural compounds are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. It is hypothesized that cis-calamenene may activate Nrf2, leading to an enhanced cellular antioxidant response.[13][14][15][16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H22 | CID 6429077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Spectral Analysis of trans-Calamenene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the naturally occurring sesquiterpene, trans-calamenene. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, compiled from various scientific sources. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The following tables summarize the available quantitative spectral data for trans-calamenene. It is important to note that while ¹³C NMR data is well-documented, complete high-resolution ¹H NMR data with specific coupling constants, detailed IR peak assignments, and a comprehensive mass spectral fragmentation pattern are not consistently available across published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data for trans-calamenene confirms the presence of a 1,2,3,4-tetrahydronaphthalene skeleton with a methyl and an isopropyl group in a trans configuration.

Table 1: ¹H NMR Spectral Data of trans-Calamenene

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic CH | 6.9 - 7.1 | m | - |

| Benzylic CH | ~2.8 | m | - |

| Aliphatic CH₂ | 1.6 - 2.2 | m | - |

| Aliphatic CH | 1.8 - 2.5 | m | - |

| Isopropyl CH₃ | ~0.7 and ~1.0 | d | ~7.0 |

| Aromatic CH₃ | ~2.2 | s | - |

| Ring CH₃ | ~1.2 | d | ~7.0 |

Table 2: ¹³C NMR Spectral Data of trans-Calamenene [3]

| Carbon Atom | Chemical Shift (δ) ppm |

| 1 | 134.5 |

| 2 | 126.8 |

| 3 | 129.2 |

| 4 | 145.2 |

| 4a | 135.8 |

| 5 | 29.8 |

| 6 | 31.4 |

| 7 | 45.6 |

| 8 | 37.9 |

| 8a | 135.8 |

| 9 | 21.3 |

| 10 | 32.5 |

| 11 | 20.8 |

| 12 | 20.8 |

| 13 | 24.2 |

Solvent: CDCl₃. The identification of the correct isomer between cis and trans-calamenene is often achieved through ¹³C NMR analysis as their spectra are fully differentiated[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of trans-calamenene is expected to show characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds.

Table 3: Infrared (IR) Absorption Data of trans-Calamenene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | Aromatic C-H Stretch |

| ~2960 - 2850 | Strong | Aliphatic C-H Stretch |

| ~1620, ~1500 | Medium-Weak | Aromatic C=C Stretch |

| ~1465, ~1370 | Medium | C-H Bend (Aliphatic) |

| Below 900 | Strong | Aromatic C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For trans-calamenene, with a molecular formula of C₁₅H₂₂, the expected molecular ion peak [M]⁺ is at m/z 202. It has been noted that the mass spectra of cis- and trans-calamenene are not sufficiently differentiated to distinguish the isomers[1].

Table 4: Mass Spectrometry (MS) Data of trans-Calamenene

| m/z | Relative Intensity (%) | Possible Fragment |

| 202 | [M]⁺ | Molecular Ion |

| 187 | [M - CH₃]⁺ | |

| 159 | [M - C₃H₇]⁺ (loss of isopropyl group) | |

| 145 | [M - C₄H₉]⁺ | |

| 132 | [C₁₀H₁₂]⁺ | |

| 119 | [C₉H₁₁]⁺ | |

| 105 | [C₈H₉]⁺ | |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The fragmentation pattern is proposed based on the structure of calamenene and common fragmentation pathways for aromatic and aliphatic hydrocarbons. The relative intensities can vary depending on the ionization method and energy.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data specifically for trans-calamenene are not extensively published. However, the following sections describe general methodologies commonly employed for the analysis of sesquiterpenes.

NMR Spectroscopy

Sample Preparation: A few milligrams of the purified trans-calamenene sample are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker, Jeol, or Varian spectrometer operating at a proton frequency of 300 MHz or higher for better resolution.

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like trans-calamenene, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to obtain the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

trans-Calamenene is often a component of essential oils and is typically analyzed by GC-MS.

Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer) is used. A non-polar capillary column (e.g., DB-5 or HP-5MS) is commonly employed for the separation of sesquiterpenes.

Data Acquisition:

-

GC Conditions: The injector temperature is set high enough to ensure rapid volatilization (e.g., 250 °C). The oven temperature is programmed to ramp from a lower temperature (e.g., 60 °C) to a higher temperature (e.g., 240 °C) at a specific rate (e.g., 3-10 °C/min) to separate the components of the mixture. Helium is typically used as the carrier gas.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range scanned is usually from m/z 40 to 400. The identification of trans-calamenene is achieved by comparing its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of a natural product like trans-calamenene.

Caption: General workflow for the analysis of trans-Calamenene.

References

Calamenene Derivatives: A Technical Guide to Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calamenene, a bicyclic sesquiterpenoid hydrocarbon, and its oxygenated derivatives are emerging as a significant class of natural products with a wide array of biological activities. Found in various essential oils of aromatic and medicinal plants, these compounds have demonstrated promising potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological significance of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The guide summarizes key quantitative data, details experimental methodologies for cited bioassays, and visualizes relevant biological pathways and workflows to facilitate further research and drug discovery efforts.

Core Biological Activities of this compound Derivatives

This compound and its derivatives exhibit a range of biological effects, with the most notable being their anticancer, antimicrobial, and anti-inflammatory activities. The presence of hydroxyl, carbonyl, and other functional groups on the this compound skeleton significantly influences their potency and selectivity.

Anticancer Activity

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.

A notable example is the recently identified derivative, (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester , also known as dryofraterpene A . This compound has demonstrated significant inhibitory effects on the growth of several human cancer cell lines.[1] The anticancer activity of sesquiterpenes, the broader class to which this compound belongs, is often attributed to their ability to induce oxidative stress within cancer cells and modulate the activity of transcription factors like NF-κB, which are crucial for cancer cell survival and proliferation.[2][3]

The following table summarizes the reported cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Dryofraterpene A | A549 (Lung Cancer) | 8.5 ± 0.7 | [1] |

| MCF7 (Breast Cancer) | 12.3 ± 1.1 | [1] | |

| HepG2 (Liver Cancer) | 15.6 ± 1.5 | [1] | |

| HeLa (Cervical Cancer) | 9.2 ± 0.8 | [1] | |

| PC-3 (Prostate Cancer) | 11.4 ± 1.0 | [1] |

Antimicrobial Activity

This compound derivatives, particularly hydroxylated forms, have shown significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. 7-Hydroxythis compound , a major constituent of the essential oil from Croton cajucara, has been extensively studied for its potent antimicrobial effects.[4] The lipophilic nature of the this compound backbone is believed to facilitate the disruption of microbial cell membranes, a common mechanism of action for terpenoids.

The table below presents the Minimum Inhibitory Concentration (MIC) values of 7-hydroxythis compound-rich essential oils against various microbial strains.

| Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 4.76 x 10⁻³ | [4] |

| Mycobacterium tuberculosis | 4.88 | [4] |

| Mycobacterium smegmatis | 39.06 | [4] |

| Rhizopus oryzae | 0.152 | [4] |

| Mucor circinelloides | 3.63 x 10⁻⁸ | [4] |

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpenes, including this compound derivatives, are well-documented. The primary mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways. Sesquiterpenes have been shown to suppress the production of pro-inflammatory cytokines by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can significantly reduce inflammation. While specific IC50 values for the anti-inflammatory activity of individual this compound derivatives are not extensively reported, the known inhibitory effects of sesquiterpenes on these pathways suggest a strong potential for this compound derivatives as anti-inflammatory agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is an active area of research, aimed at producing novel analogs with enhanced biological activities. Both total synthesis and semi-synthetic modifications of naturally occurring calamenenes are employed. One reported synthetic route involves the preparation of this compound-derived amines, highlighting the potential for creating a diverse library of compounds for biological screening.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (this compound derivative)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

-

Resazurin solution (as an indicator of cell viability)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted test compound.

-

Include positive and negative control wells.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

After incubation, add resazurin solution to each well and incubate for a few hours. A color change from blue to pink indicates viable cells.

-

The MIC is determined as the lowest concentration of the test compound that prevents a color change, indicating the inhibition of microbial growth.

Resazurin Assay for Cytotoxicity (IC50)

The resazurin assay is a colorimetric method used to measure cell viability and proliferation, which can be adapted to determine the cytotoxic effects of compounds on cancer cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

Positive control (e.g., doxorubicin)

-

Negative control (cells with medium and solvent)

-

Resazurin sodium salt solution

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the negative control.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is used to determine the free radical scavenging activity of a compound.

Materials:

-

96-well microtiter plates

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compound (this compound derivative)

-

Positive control (e.g., ascorbic acid, trolox)

-

Methanol (or other suitable solvent)

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of the test compound in methanol.

-

Add the test compound solutions to the wells of the 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of this compound derivatives.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for screening the anticancer activity of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of natural products with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their natural abundance, make them attractive candidates for further drug development. This technical guide provides a foundational understanding of their biological significance, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. It is anticipated that continued research into the synthesis, biological evaluation, and mechanisms of action of these compounds will lead to the development of novel and effective therapeutic agents.

References

- 1. A New Human Cancer Cell Proliferation Inhibition Sesquiterpene, Dryofraterpene A, from Medicinal Plant Dryopteris fragrans (L.) Schott [mdpi.com]

- 2. Sesquiterpenes and their derivatives-natural anticancer compounds: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calamenene, a bicyclic aromatic sesquiterpenoid, and its related derivatives represent a class of natural products with significant and diverse biological activities. Found in a variety of plant species, fungi, and marine organisms, these compounds have attracted considerable attention from the scientific community for their potential therapeutic applications.[1][2] This technical guide provides an in-depth review of the current state of knowledge on this compound and its analogs, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. All quantitative data are summarized in structured tables for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising class of natural products.

Chemical Structure and Properties

This compound is characterized by a cadinane-type sesquiterpenoid skeleton, featuring a bicyclic structure with the IUPAC name 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene. The core structure allows for a wide range of substitutions and stereochemical variations, giving rise to a diverse family of related sesquiterpenoids with distinct physicochemical and biological properties.

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, and antiproliferative activities. The following tables summarize the key quantitative data reported in the literature for these activities.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms

| Compound/Essential Oil | Microorganism | MIC (µg/mL) | Reference |

| 7-hydroxythis compound-rich essential oil | Methicillin-resistant Staphylococcus aureus (MRSA) | 4.76 x 10⁻³ | [3][4] |

| 7-hydroxythis compound-rich essential oil | Mycobacterium tuberculosis | 4.88 | [3][4] |

| 7-hydroxythis compound-rich essential oil | Mycobacterium smegmatis | 39.06 | [3][4] |

| 7-hydroxythis compound-rich essential oil | Rhizopus oryzae | 0.152 | [3][4] |

| 7-hydroxythis compound-rich essential oil | Mucor circinelloides | 3.63 x 10⁻⁸ | [3][4] |

| Essential oil containing trans-Calamenene (13.2%) | Staphylococcus aureus | 0.4 | [5] |

Antiproliferative Activity

Several this compound-type sesquiterpenoids have been evaluated for their potential to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antiproliferative Activity (IC50) of this compound-type Sesquiterpenoids against A2780 Ovarian Cancer Cells

| Compound | IC50 (µM) | Reference |

| Mansonone G | 10.2 | [6] |

| Tavinin A | 5.5 | [6] |

| epi-Tavinin A | 6.7 | [6] |

Antioxidant Activity

The antioxidant capacity of this compound derivatives is often assessed by their ability to scavenge free radicals. The half-maximal effective concentration (EC50) represents the concentration of a compound that is required for 50% of its maximal effect.

Table 3: Antioxidant Activity (EC50) of 7-hydroxythis compound

| Compound/Essential Oil | Assay | EC50 (µg/mL) | Reference |

| 7-hydroxythis compound | DPPH radical scavenging | < 63.59 | [2][3][4] |

Experimental Protocols

This section provides an overview of the detailed methodologies for the key experiments cited in this review. These protocols are intended to provide researchers with a practical understanding of how the biological activities of this compound and its derivatives are assessed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth medium only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., A2780 ovarian cancer cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Tavinin A, epi-Tavinin A) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of action for many this compound derivatives are still under investigation, their biological activities are likely mediated through the modulation of key cellular signaling pathways. Based on the known activities of other sesquiterpenoids, the NF-κB and MAPK signaling pathways are plausible targets.

Potential Involvement in the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway.

References

- 1. This compound | 72937-55-4 | Benchchem [benchchem.com]

- 2. Buy this compound | 483-77-2 [smolecule.com]

- 3. Antioxidant and Antimicrobial Activities of 7-Hydroxy-calamenene-Rich Essential Oilsfrom Croton cajucara Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and antimicrobial activities of 7-hydroxy-calamenene-rich essential oils from Croton cajucara Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

The Ecological Role of Calamenene in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calamenene, a bicyclic sesquiterpene, is a specialized plant metabolite with a potential, yet largely uncharacterized, role in plant defense. As a member of the vast family of terpenoids, it is presumed to contribute to the chemical arsenal that plants deploy against a variety of biotic and abiotic stresses. This technical guide synthesizes the current, albeit limited, specific knowledge on this compound and extrapolates from the broader understanding of sesquiterpene biosynthesis, regulation, and function to provide a comprehensive overview of its likely ecological role. This document outlines a putative biosynthetic pathway, discusses the probable signaling cascades involved in its induction, and presents detailed experimental protocols for its extraction, analysis, and bioactivity assessment. The information herein is intended to serve as a foundational resource for researchers seeking to elucidate the precise functions of this compound in plant-environment interactions and to explore its potential for applications in agriculture and pharmacology.

Introduction to this compound and Plant Defense

Plants, being sessile organisms, have evolved a sophisticated defense system that relies heavily on a diverse array of chemical compounds known as secondary metabolites. Among these, terpenoids represent the largest and most functionally diverse class, playing critical roles in direct and indirect defense against herbivores and pathogens. Sesquiterpenes, C15 terpenoids derived from farnesyl pyrophosphate (FPP), are particularly prominent in these defensive strategies.

This compound is a bicyclic sesquiterpene hydrocarbon. While it has been identified as a constituent of the essential oils of various plants, its specific ecological functions remain largely unexplored. Based on the known roles of other sesquiterpenes, this compound is hypothesized to act as a phytoalexin or phytoanticipin, providing direct toxicity or deterrence against insects and fungi. It may also function as a volatile signaling molecule in indirect defense, attracting natural enemies of herbivores. This guide aims to provide a technical framework for investigating these hypotheses.

Biosynthesis of this compound

While the specific enzymes responsible for this compound biosynthesis have not been definitively characterized, a putative pathway can be inferred from the well-established route of sesquiterpene synthesis in plants.

The biosynthesis of all terpenes originates from the isoprenoid pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways produce IPP and DMAPP: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. For sesquiterpenes, the precursor farnesyl pyrophosphate (FPP) is synthesized in the cytosol via the MVA pathway.

The final and diversifying step in the biosynthesis of this compound is the cyclization of the linear FPP molecule, which is catalyzed by a specific class of enzymes known as sesquiterpene synthases (TPSs). It is proposed that a dedicated this compound synthase, a type of TPS, mediates the intricate cyclization cascade of FPP to form the characteristic bicyclic this compound skeleton.

Putative biosynthetic pathway of this compound.

Induction and Signaling in Plant Defense

The production of defense-related sesquiterpenes is often induced upon attack by herbivores or pathogens. This induction is regulated by complex signaling networks primarily orchestrated by the plant hormones jasmonic acid (JA) and salicylic acid (SA).

Herbivore-Induced Defense and Jasmonic Acid Signaling

Herbivory, through mechanical damage and the introduction of herbivore-associated molecular patterns (HAMPs) from oral secretions, typically triggers the jasmonate signaling pathway. This cascade leads to the expression of various defense genes, including those encoding terpenoid synthases. It is therefore highly probable that this compound production is induced by insect feeding and regulated by JA signaling.

Jasmonate signaling pathway inducing this compound.

Pathogen-Induced Defense and Salicylic Acid Signaling

Infection by biotrophic and hemibiotrophic pathogens typically activates the salicylic acid signaling pathway, leading to systemic acquired resistance (SAR). While SA is more commonly associated with the induction of pathogenesis-related (PR) proteins, there is evidence of crosstalk between the SA and terpenoid pathways. Therefore, it is plausible that this compound biosynthesis could also be induced or modulated by pathogen infection via SA signaling, potentially in an antagonistic or synergistic manner with the JA pathway.

Salicylic acid signaling and potential crosstalk.

Quantitative Data on this compound Activity

Specific quantitative data on the biological activity of isolated this compound is scarce in the scientific literature. Most available data pertains to the activity of essential oils where this compound is one of many components. To facilitate future research, this section provides a template for how such data should be presented.

Table 1: Hypothetical Antifungal Activity of this compound

| Fungal Species | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| Botrytis cinerea | Broth Microdilution | Data not available | Data not available |

| Fusarium oxysporum | Agar Dilution | Data not available | Data not available |

| Aspergillus niger | Broth Microdilution | Data not available | Data not available |

Table 2: Hypothetical Insecticidal and Antifeedant Activity of this compound

| Insect Species | Assay Type | LC₅₀ (µg/cm²) | Antifeedant Index (AFI) at 100 µg/cm² |

| Spodoptera littoralis | Leaf Disc No-Choice | Data not available | Data not available |

| Myzus persicae | Choice Assay | Data not available | Data not available |

| Tribolium castaneum | Filter Paper Contact | Data not available | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, identification, and biological evaluation of this compound. These are generalized protocols for sesquiterpenes and should be optimized for the specific plant material and target organisms.

Extraction and Quantification of this compound

This protocol describes a general method for the extraction and quantification of this compound from plant tissue using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle

-

n-Hexane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

GC-MS system with a non-polar or semi-polar capillary column (e.g., HP-5MS)

-

This compound standard (if available)

-

Internal standard (e.g., n-alkane series)

Procedure:

-

Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Macerate a known weight of the powdered tissue (e.g., 1 g) in a suitable volume of n-hexane (e.g., 10 mL) for 24 hours at room temperature. Alternatively, use sonication for a shorter extraction time (e.g., 30 minutes).

-

Filtration and Drying: Filter the extract and dry the solvent over anhydrous sodium sulfate.

-

Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator under reduced pressure.

-

GC-MS Analysis:

-

Inject 1 µL of the extract into the GC-MS.

-

GC Conditions (example):

-

Injector temperature: 250 °C

-

Oven program: Start at 60 °C for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (example):

-

Ion source temperature: 230 °C

-

Quadrupole temperature: 150 °C

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Scan range: m/z 40-500.

-

-

-

Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention index with a pure standard or with spectral libraries (e.g., NIST, Wiley).

-

Quantify this compound by creating a calibration curve with a pure standard and using an internal standard for correction.

-

GC-MS analysis workflow for this compound.

In Vitro Antifungal Bioassay

This protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens.

Materials:

-

Pure this compound

-

Fungal pathogen cultures (e.g., Botrytis cinerea)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

-

Prepare Fungal Inoculum: Grow the fungus on a suitable agar medium. Harvest spores and suspend them in sterile water with a surfactant (e.g., 0.05% Tween 80). Adjust the spore suspension to a final concentration of approximately 1 x 10⁵ spores/mL.

-

Prepare this compound Stock Solution: Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the liquid medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is not inhibitory to fungal growth (typically ≤ 1%).

-

Inoculation: Add the fungal spore suspension to each well. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 °C) for a defined period (e.g., 48-72 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.

Workflow for in vitro antifungal bioassay.

Insect Antifeedant Bioassay (Leaf Disc No-Choice)

This protocol describes a no-choice leaf disc bioassay to evaluate the antifeedant properties of this compound against a chewing insect herbivore.

Materials:

-

Pure this compound

-

Acetone or other suitable volatile solvent

-

Leaf discs from a host plant (e.g., cabbage for Spodoptera littoralis)

-

Insect larvae (e.g., third instar Spodoptera littoralis)

-

Petri dishes with moist filter paper

-

Leaf area meter or scanner and image analysis software

Procedure:

-

Prepare Treatment Solutions: Dissolve this compound in acetone to prepare a range of concentrations.

-

Treat Leaf Discs: Dip leaf discs of a known area into the treatment solutions for a few seconds. Allow the solvent to evaporate completely. For the control, dip leaf discs in acetone only.

-

Bioassay Setup: Place one treated leaf disc in each Petri dish on top of the moist filter paper.

-

Introduce Insects: Place one pre-starved (for ~2-4 hours) insect larva into each Petri dish.

-

Incubation: Keep the Petri dishes in a controlled environment (e.g., 25 °C, 16:8 L:D photoperiod) for 24 hours.

-

Data Collection: After 24 hours, remove the larvae and measure the remaining area of each leaf disc.

-

Calculate Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] x 100 Where C = area consumed in the control and T = area consumed in the treatment.

Workflow for insect antifeedant bioassay.

Conclusion and Future Directions

This compound represents a potentially important but currently understudied component of plant chemical defense. This guide provides a theoretical and practical framework for initiating research into its ecological role. By applying the general principles of sesquiterpene biology and utilizing the detailed protocols provided, researchers can begin to unravel the specific functions of this compound.

Future research should focus on:

-

Identification and characterization of this compound synthase(s) from various plant species.

-

Quantitative analysis of this compound induction in response to specific herbivores and pathogens.

-

Comprehensive bioassays to determine the antifungal, insecticidal, and antifeedant properties of pure this compound.

-

Investigation of its role as a volatile signaling molecule in indirect plant defense.

-

Exploring the potential of this compound and its derivatives in the development of new biopesticides and pharmaceuticals.

Elucidating the ecological role of this compound will not only enhance our fundamental understanding of plant-environment interactions but may also open new avenues for sustainable agriculture and drug discovery.

Methodological & Application

Application Notes and Protocols for the Extraction of Calamenene from Croton Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of calamenene, a bioactive sesquiterpene, from various Croton species. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the efficient isolation and quantification of this compound for further study and potential drug development applications.

Introduction

This compound and its derivatives are bicyclic sesquiterpenes found in the essential oils of numerous plants, including several species of the genus Croton. These compounds have garnered scientific interest due to their potential biological activities. Notably, 7-hydroxythis compound, a derivative isolated from Croton cajucara, has demonstrated antimicrobial properties. This document details the primary methods for extracting this compound-rich essential oils and subsequent analysis.

Data Presentation: Yield of Essential Oil and this compound Content

The yield of essential oil and the concentration of this compound and related sesquiterpenes can vary significantly depending on the Croton species, environmental conditions, and the extraction method employed. The following table summarizes quantitative data from various studies.

| Croton Species | Plant Part | Extraction Method | Essential Oil Yield (% w/w) | Major Sesquiterpene Constituents (% of total oil) | Reference |

| Croton cajucara (red morphotype) | Leaves | Hydrodistillation | Not Specified | 7-hydroxythis compound (28.4 - 37.5%) | [1] |

| Croton argyrophylloides | Leaves | Water Vapor Distillation | 0.24 - 0.89% | Bicyclogermacrene (28.09 - 30.59%), Sesquiterpenes (52.5 - 57.2%) | [2][3] |

| Croton jacobinensis | Leaves | Water Vapor Distillation | Not Specified | Bicyclogermacrene (25.2 - 30.14%), Sesquiterpenes (91.3 - 93.4%) | [2][3] |

| Croton sincorensis | Leaves | Water Vapor Distillation | up to 0.32% | Bicyclogermacrene (21.71 - 23.86%), (E)-caryophyllene (25.34%), Sesquiterpenes (56.4 - 63.7%) | [2][3] |

Experimental Protocols

Protocol 1: Hydrodistillation for Extraction of 7-Hydroxythis compound-Rich Essential Oil from Croton cajucara

This protocol is adapted from studies on the extraction of essential oil from the leaves of Croton cajucara.

Materials and Equipment:

-

Fresh or air-dried leaves of Croton cajucara

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate

-

Amber glass vials for storage

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh approximately 100 g of dried leaves of Croton cajucara.

-

Extraction Setup: Place the plant material into a 2 L round-bottom flask and add 500 mL of distilled water.[3]

-

Hydrodistillation: Connect the flask to a Clevenger-type apparatus and heat the mixture to boiling using a heating mantle.

-

Extraction Duration: Continue the hydrodistillation for 4 hours.[3]

-

Oil Collection: After completion, allow the apparatus to cool. Carefully collect the separated essential oil from the graduated tube of the Clevenger apparatus.

-

Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed amber glass vial at -4°C to prevent degradation.[3]

Protocol 2: Solvent Extraction of Sesquiterpenes from Croton Species (General Protocol)

This is a general protocol for the extraction of sesquiterpenes using organic solvents, which can be adapted for various Croton species.

Materials and Equipment:

-

Air-dried and powdered aerial parts of the Croton species

-

n-hexane, acetone, and methanol

-

Large glass container with a lid for maceration

-

Filter paper and funnel or vacuum filtration system

-

Rotary evaporator

-

Silica gel for column chromatography

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Maceration: Exhaustively extract the powdered plant material (e.g., 3.48 kg) with n-hexane, followed by acetone, and then methanol (12 L of each solvent, repeated three times).

-